1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile is an organic compound that features a pyrazole ring substituted with a phenoxy group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-(tert-butyl)phenol with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the phenoxy moiety, followed by coupling with the pyrazole derivative .
Chemical Reactions Analysis
Types of Reactions
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
4-tert-Butylphenoxyacetic acid: Known for its herbicidal activity.
Uniqueness
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile is unique due to its combination of a pyrazole ring and a phenoxy group with a tert-butyl substituent. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H17N3O |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-[(4-tert-butylphenoxy)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)13-4-6-14(7-5-13)19-11-18-10-12(8-16)9-17-18/h4-7,9-10H,11H2,1-3H3 |
InChI Key |
YXBNKEPRRAPWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCN2C=C(C=N2)C#N |
Origin of Product |
United States |
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